2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has shown that pyridine-linked thiazole derivatives, structurally similar to the queried compound, exhibit promising anticancer activity against various cancer cell lines. For example, synthesized compounds demonstrated significant anticancer effects against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. This suggests potential applications of the compound in cancer treatment research, particularly in designing novel therapeutics targeting these types of cancers (Alaa M. Alqahtani & A. Bayazeed, 2020).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been utilized to synthesize novel coordination complexes with Co(II) and Cu(II), showcasing the influence of hydrogen bonding on the self-assembly process. These complexes, along with the ligands, exhibited significant antioxidant activities, highlighting another area of research application for related compounds. This underscores the potential of such molecules in developing antioxidant agents or studying oxidative stress-related pathologies (K. Chkirate et al., 2019).
Novel Radioligands for Imaging
In the development of diagnostic tools, specifically for positron emission tomography (PET), certain pyrazolo[1,5-a]pyrimidineacetamides, similar to the compound of interest, have been identified as selective ligands for the translocator protein (18 kDa). This has led to the synthesis of radiolabeled compounds like [18F]DPA-714, providing insights into their application in neuroimaging and the study of neurodegenerative diseases (F. Dollé et al., 2008).
Safety Evaluation in Food and Beverage Applications
The toxicological evaluation of structurally similar compounds, such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, has been completed for their safety in food and beverage applications. This compound underwent rapid metabolism and demonstrated no mutagenic or clastogenic effects in vitro, along with no adverse effects observed in subchronic oral toxicity studies in rats. This highlights the compound's potential safety for use in consumer products (D. Karanewsky et al., 2015).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-23-11-14(10-22-23)18-13(3-2-8-20-18)9-21-17(24)12-25-16-6-4-15(19)5-7-16/h2-8,10-11H,9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRYDXQKZFKZRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.